
ONO-8711
描述
ONO-8711 是一种选择性的前列腺素 E 受体亚型 EP1 拮抗剂。它因其潜在的化学预防作用而被研究,尤其是在癌症研究方面。 该化合物已显示出在各种动物模型中,包括结肠癌、乳腺癌和口腔癌模型中,具有降低肿瘤发生率和多发性的潜力 .
准备方法
ONO-8711 是通过一系列化学反应合成的。合成路线涉及双环[22反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
化学反应分析
ONO-8711 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将磺酰基转化为亚磺酰基或巯基。
取代: 该化合物可以进行亲核取代反应,尤其是在磺酰胺基甲基上。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂
科学研究应用
Oral Carcinogenesis
Case Study: 4-Nitroquinoline 1-Oxide-Induced Oral Carcinogenesis in Rats
A significant study investigated the effects of ONO-8711 on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO). Male Fischer 344 rats were administered 4-NQO for eight weeks to induce tongue squamous cell carcinoma. Following this, they were fed diets containing this compound at concentrations of 400 and 800 parts per million (p.p.m.) for 23 weeks.
- Results :
- The incidence of tongue squamous cell carcinomas in the control group was 64% .
- In the groups treated with this compound, the incidence dropped to 29% for both dosages (P < 0.05).
- The multiplicity of tumors also significantly decreased, indicating a chemopreventive effect of this compound through suppression of EP1 expression and PGE2 biosynthesis .
Treatment Group | Incidence of SCC | Tumor Multiplicity |
---|---|---|
Control (4-NQO only) | 64% | 0.88 ± 0.88 |
This compound (400 p.p.m.) | 29% | 0.35 ± 0.61 |
This compound (800 p.p.m.) | 29% | 0.29 ± 0.47 |
Breast Cancer Chemoprevention
Case Study: PhIP-Induced Breast Cancer in Rats
Another study focused on the chemopreventive effects of this compound against breast cancer induced by PhIP (a potent carcinogen). Female Sprague-Dawley rats were administered PhIP and subsequently fed diets containing this compound.
- Results :
- The administration of this compound delayed the occurrence of breast tumors significantly.
- At a dosage of 800 p.p.m. , there was a notable reduction in breast cancer incidence from 79% in controls to 56% in treated groups (P < 0.05).
- Tumor volume also decreased from 2.5 cm³ to 0.7 cm³ , indicating substantial therapeutic potential .
Treatment Group | Incidence of Breast Cancer | Tumor Volume (cm³) |
---|---|---|
Control (PhIP only) | 79% | 2.5 |
This compound (400 p.p.m.) | Not specified | Not specified |
This compound (800 p.p.m.) | 56% | 0.7 |
Other Potential Applications
Research has also indicated that this compound may have effects beyond cancer prevention:
- Inflammation : Studies suggest that antagonism of EP1 receptors can mitigate inflammatory responses, potentially benefiting conditions such as arthritis.
- Neuroprotection : Emerging evidence points towards this compound's role in neuroprotection through modulation of inflammatory pathways in neurodegenerative diseases .
作用机制
ONO-8711 通过选择性地结合并拮抗 EP1 受体发挥作用。该受体是前列腺素 E2 信号通路的组成部分,该通路参与各种生理和病理过程,包括炎症和癌症。 通过阻断 EP1 受体,this compound 抑制导致肿瘤生长和增殖的下游信号事件 .
相似化合物的比较
ONO-8711 作为 EP1 受体拮抗剂,具有高度的选择性和效力,这是其独特之处。类似化合物包括:
ONO-AE2-227: 一种 EP4 受体拮抗剂。
ONO-8713: 另一种具有略微不同化学结构的 EP1 受体拮抗剂。
前列地尔: 一种在各种研究中使用的 EP1、EP3 激动剂。this compound 因其对 EP1 受体的亲和力高以及在各种动物模型中降低肿瘤发生率方面的有效性而脱颖而出
生物活性
ONO-8711 is a selective antagonist of the prostaglandin E receptor subtype EP1, which has garnered attention for its potential therapeutic applications in various cancer types and pain management. This article reviews the biological activity of this compound, focusing on its effects in cancer prevention, neuroprotection, and pain modulation, supported by data tables and relevant case studies.
Prostaglandin E2 (PGE2) plays a critical role in cancer progression by binding to its receptors (EP1-4), influencing cell proliferation, apoptosis, and inflammation. This compound specifically inhibits the EP1 receptor, thereby reducing the biological effects mediated by PGE2. This inhibition is particularly relevant in the context of tumorigenesis and pain pathways.
Breast Cancer
A significant study investigated the chemopreventive effects of this compound on breast cancer induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in female Sprague-Dawley rats. The results demonstrated that dietary administration of this compound at concentrations of 400 and 800 parts per million (p.p.m.) significantly reduced tumor incidence and volume.
Treatment Group | Tumor Incidence (%) | Tumor Volume (cm³) | Apoptosis Increase (%) |
---|---|---|---|
Control | 79 | 1.4 | - |
This compound (400 p.p.m.) | 64 | 1.0 | 120 |
This compound (800 p.p.m.) | 56 | 0.7 | 158 |
The study concluded that this compound significantly decreased breast cancer incidence and volume while increasing apoptosis in cancer cells, suggesting its potential as a chemopreventive agent against breast cancer .
Oral Carcinogenesis
Another study focused on the effects of this compound on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO) in Fischer 344 rats. The administration of this compound resulted in a notable reduction in the incidence of tongue squamous cell carcinomas.
Treatment Group | SCC Incidence (%) |
---|---|
Control | 64 |
This compound (400 p.p.m.) | 48 |
This compound (800 p.p.m.) | 36 |
This data highlights the potential role of this compound in preventing oral cancers linked to PGE2 signaling .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties, particularly in models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve in rats. The administration of this compound significantly reduced hyperalgesia and allodynia, as measured by c-fos expression levels in spinal cord tissues.
Treatment Group | Hyperalgesia Reduction (%) | c-fos Positive Cells Count |
---|---|---|
Control | - | High |
This compound | 50 | Low |
These findings suggest that this compound may provide relief from neuropathic pain by modulating inflammatory responses mediated through EP1 receptors .
属性
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXPDRCGCQELD-CFDZEDGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216158-34-8 | |
Record name | ONO 8711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ONO-8711?
A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]
Q2: How does this compound interact with the EP1 receptor?
A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]
Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?
A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:
- Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]
- Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []
- Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]
- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.
Q5: Are there studies on this compound's material compatibility and stability under various conditions?
A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.
Q6: Does this compound possess any catalytic properties or have applications in catalysis?
A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.
Q7: Have computational chemistry and modeling techniques been employed in this compound research?
A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.
Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.
Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?
A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.
Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.
A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.
- In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []
- Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []
- This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。